molecular formula C20H20N2O5S B2643427 3,4,5-trimethoxy-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 312941-34-7

3,4,5-trimethoxy-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2643427
CAS No.: 312941-34-7
M. Wt: 400.45
InChI Key: YIXLPBYHUKVDHL-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is a benzamide derivative featuring a thiazole core substituted with a 2-methoxyphenyl group at the 4-position and a 3,4,5-trimethoxybenzamide moiety at the 2-position. Its structural complexity, characterized by methoxy substitutions and a thiazole ring, distinguishes it from simpler benzamide analogs. This article provides a detailed comparison with structurally related compounds, emphasizing substituent effects, synthetic routes, and biological activities.

Properties

IUPAC Name

3,4,5-trimethoxy-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S/c1-24-15-8-6-5-7-13(15)14-11-28-20(21-14)22-19(23)12-9-16(25-2)18(27-4)17(10-12)26-3/h5-11H,1-4H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIXLPBYHUKVDHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CSC(=N2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with an appropriate electrophile.

    Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through the reaction of the intermediate product with an amine derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques to enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

    Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and NaBH4 are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction can yield amines or alcohols.

Scientific Research Applications

Antiproliferative Activity

Overview
Research has demonstrated that derivatives of thiazole, including the compound , exhibit potent antiproliferative effects against various human cancer cell lines. The structure-activity relationship (SAR) studies indicate that modifications in the thiazole ring significantly influence the compound's efficacy.

Case Studies

  • A study evaluated a series of 2-substituted-4-(3',4',5'-trimethoxyphenyl)-thiazoles for their antiproliferative activity against six human cancer cell lines. The findings revealed that compounds with an N-methylamino substituent at the C2-position exhibited the highest activity, with IC50 values in the low nanomolar range .
  • Specifically, derivative 3e demonstrated exceptional potency, being significantly more effective than the reference compound combretastatin A-4 against A549 (lung), MCF-7 (breast), and HT-29 (colon) cancer cells .

Anticonvulsant Properties

Overview
The compound has also been investigated for its anticonvulsant properties. Thiazole derivatives have shown promise in reducing seizure activity and providing neuroprotective effects.

Case Studies

  • In a recent evaluation of thiazole-integrated compounds, one derivative exhibited a median effective dose (ED50) of 18.4 mg/kg against seizures induced by pentylenetetrazol (PTZ), indicating strong anticonvulsant activity .
  • Another study highlighted a thiazole derivative that eliminated tonic extensor phases in animal models and provided complete protection against seizures, showcasing its potential as a therapeutic agent for epilepsy .

Structure-Activity Relationship Analysis

Key Findings
The SAR analysis emphasizes the importance of specific substituents on the thiazole ring:

  • Compounds with methoxy groups at various positions on the phenyl ring generally exhibited enhanced biological activity.
  • The presence of electron-donating groups such as methoxy significantly improved the antiproliferative and anticonvulsant properties of these compounds .

Summary of Biological Activities

Activity Type Efficacy Key Findings
AntiproliferativeHigh potency against cancer cellsIC50 values as low as 1.7 nM; superior to standard treatments in some cases
AnticonvulsantEffective in seizure modelsED50 values around 18.4 mg/kg; complete protection observed in certain studies

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Key Observations :

  • Electron-donating groups (e.g., 2-methoxy in the target compound) improve solubility and interaction with polar enzyme pockets.
  • Bulky substituents (e.g., 4-methylphenyl in ) enhance hydrophobic interactions but may reduce bioavailability.

Comparison with Related Pathways

  • Triazole Derivatives (Compounds 7–9) : Synthesized via base-mediated cyclization of hydrazinecarbothioamides, requiring stringent pH control .
  • Benzimidazole Derivatives (Compound 47) : Formed through cyclocondensation of o-phenylenediamines with carboxylic acids, necessitating high-temperature reflux .

Yield and Complexity :

  • Thiazole-based syntheses (e.g., ) typically achieve moderate-to-high yields (70–90%).
  • Triazole and imidazole routes often involve multi-step protocols with lower overall yields (50–70%) .

Spectroscopic and Physicochemical Properties

IR and NMR Signatures

  • IR Spectroscopy: The target compound’s amide C=O stretch (~1660–1680 cm⁻¹) aligns with analogs like Compound 47 (1663–1682 cm⁻¹) . Absence of S-H vibrations (~2500–2600 cm⁻¹) confirms the thiazole’s non-tautomeric nature, unlike triazole-thiols .
  • NMR Spectroscopy :
    • Methoxy protons in the 3,4,5-trimethoxybenzamide group resonate at δ 3.70–3.90 ppm (¹H) and δ 55–60 ppm (¹³C), consistent with derivatives in .

Solubility and logP Predictions

  • The 2-methoxyphenyl group on the thiazole enhances hydrophilicity compared to 4-methyl or 4-phenyl analogs .
  • Predicted logP values (ChemAxon): ~3.5 (target) vs. ~4.2 (4-methylphenyl analog in ), indicating better aqueous solubility.

Biological Activity

3,4,5-trimethoxy-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and the results of various studies highlighting its efficacy against different biological targets.

Chemical Structure and Properties

The compound features a thiazole moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:

C22H24N2O5S\text{C}_{22}\text{H}_{24}\text{N}_{2}\text{O}_{5}\text{S}

Key Structural Features:

  • Thiazole Ring : Imparts significant biological activity.
  • Methoxy Substituents : Enhance lipophilicity and bioavailability.
  • Amide Bond : Contributes to stability and interaction with biological targets.

Anticancer Activity

Several studies have investigated the antiproliferative effects of thiazole derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines.

Cell LineIC50 (µM)
MCF-70.038
A5490.055
HT-290.021

These values suggest that the compound is more potent than standard chemotherapeutics like doxorubicin in certain contexts .

The mechanism by which this compound exerts its anticancer effects appears to involve:

  • Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells via activation of caspases and modulation of Bcl-2 family proteins .
  • Cell Cycle Arrest : It has been shown to cause G1 phase arrest in various cancer cell lines .

Anticonvulsant Activity

Beyond anticancer properties, thiazole derivatives have also been evaluated for their anticonvulsant activities. Some studies indicate that compounds with similar structures to this compound demonstrate significant anticonvulsant effects in animal models .

Study 1: Antiproliferative Effects

In a study involving the synthesis of various thiazole derivatives, it was found that modifications at the 2-position significantly impacted antiproliferative activity. Compounds with N-methylamino groups showed enhanced activity against MCF-7 cells compared to their amino counterparts .

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis revealed that the presence of electron-donating groups on the phenyl ring increases cytotoxicity. For instance, compounds with methoxy groups at positions 3 and 4 exhibited improved potency against multiple cancer cell lines .

Q & A

Q. What synthetic methodologies are commonly employed to synthesize 3,4,5-trimethoxy-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide?

The synthesis typically involves coupling reactions between substituted benzamides and thiazole derivatives. For example, a multi-step approach may include:

  • Step 1 : Condensation of 2-methoxyphenyl-substituted thiazole-2-amine with 3,4,5-trimethoxybenzoyl chloride in anhydrous pyridine under reflux (yield: ~22–86%) .
  • Step 2 : Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) and recrystallization from methanol or ethanol . Key parameters include solvent choice (pyridine, DMF), temperature control, and stoichiometric ratios of reactants. Reaction progress is monitored via TLC and confirmed by NMR and HRMS .

Q. Which spectroscopic techniques are critical for structural confirmation and purity assessment?

  • 1H/13C NMR : Assign methoxy (δ ~3.8–4.0 ppm), aromatic protons (δ ~6.8–8.2 ppm), and thiazole/amide functionalities .
  • IR Spectroscopy : Detect characteristic bands for C=O (amide I, ~1650 cm⁻¹) and N–H (amide II, ~1550 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ calculated vs. observed) .
  • Elemental Analysis : Confirm purity by matching experimental and theoretical C, H, N percentages (deviation <0.4%) .

Advanced Research Questions

Q. How can SHELX programs enhance crystallographic analysis of this compound?

SHELXL (for refinement) and SHELXD/SHELXE (for phase solving) are critical for resolving crystal structures:

  • Data Collection : High-resolution X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) at 298 K .
  • Refinement : Use SHELXL to model anisotropic displacement parameters and hydrogen bonding networks (e.g., N–H···N, C–H···O interactions) with R-factors <0.08 .
  • Validation : Check geometric restraints (e.g., bond lengths, angles) against the Cambridge Structural Database .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data?

  • Case Example : Discrepancies in amide conformation (NMR vs. X-ray) may arise from solution vs. solid-state dynamics. Use temperature-dependent NMR and DFT calculations to validate torsional angles .
  • Elemental Analysis vs. HRMS : Trace impurities (<5%) detected via HRMS but not elemental analysis require HPLC purification .

Q. How do structural modifications influence biological activity?

  • Thiazole Substituents : Electron-withdrawing groups (e.g., -Br, -F) at the thiazole 4-position enhance antimicrobial activity by ~30% (MIC: 0.5–2 µg/mL) .
  • Methoxy Positioning : 3,4,5-Trimethoxy on benzamide improves Hec1/Nek2 pathway inhibition (IC50: ~1.2 µM) compared to mono-methoxy derivatives (IC50: >10 µM) .
  • SAR Studies : Docking simulations (e.g., AutoDock Vina) identify key interactions (e.g., π-π stacking with Tyr15 in MurA) .

Q. What intermolecular forces stabilize the crystal lattice?

  • Classical H-Bonds : N1–H1···N2 (thiazole-to-amide, 2.89 Å) forms centrosymmetric dimers .
  • Non-Classical Interactions : C4–H4···F2 (2.95 Å) and C4–H4···O3 (3.10 Å) contribute to 3D packing .
  • π-Stacking : Parallel-displaced stacking (3.8 Å) between thiazole and benzamide rings enhances thermal stability (Tdec >250°C) .

Methodological Guidelines

  • Synthesis Optimization : Use microwave-assisted synthesis (e.g., 100°C, 30 min) to improve yields by 20–40% .
  • Crystallization : Slow evaporation from DMSO/water (2:1) yields diffraction-quality crystals .
  • Bioactivity Assays : Pair in vitro enzyme inhibition (e.g., PFOR enzyme assay ) with in vivo tumor xenograft models (e.g., 10 mg/kg dosing in mice ).

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